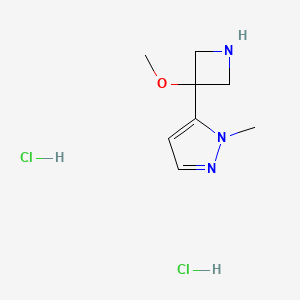
4-(4-メトキシピペリジン-1-カルボニル)モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxypiperidine-1-carbonyl)morpholine is a chemical compound that features a morpholine ring and a piperidine ring, both of which are important structures in medicinal chemistry
科学的研究の応用
4-(4-Methoxypiperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
Target of Action
Piperidine derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological effects .
Mode of Action
Piperidine derivatives often interact with their targets by binding to active sites, modulating the activity of the target proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypiperidine-1-carbonyl)morpholine typically involves the reaction of 4-methoxypiperidine with morpholine-4-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4-(4-Methoxypiperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Formylpiperidine-1-carbonyl)morpholine.
Reduction: Formation of 4-(4-Hydroxypiperidine-1-carbonyl)morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 4-(4-Hydroxypiperidine-1-carbonyl)morpholine
- 4-(4-Formylpiperidine-1-carbonyl)morpholine
- 4-(4-Chloropiperidine-1-carbonyl)morpholine
Uniqueness
4-(4-Methoxypiperidine-1-carbonyl)morpholine is unique due to its methoxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds .
特性
IUPAC Name |
(4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXAVDVBANKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2471717.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B2471720.png)
![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)
![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)
![N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2471726.png)
![5-(3-chlorophenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2471727.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2471729.png)


![Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2471734.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea](/img/structure/B2471736.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)
